molecular formula C30H28N4O4S B2705424 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-48-9

3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2705424
CAS No.: 1113138-48-9
M. Wt: 540.64
InChI Key: DTBOHSRQZSZROV-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, an indole moiety, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the indole moiety, and the addition of various functional groups. Common synthetic routes may involve:

    Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Indole Moiety: The indole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Functional Group Additions: Various functional groups are added through nucleophilic substitution, oxidation, or reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinazoline core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a therapeutic agent, particularly in the treatment of cancer, due to the presence of the quinazoline and indole moieties, which are known for their biological activities.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.

    Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core may inhibit certain kinases, while the indole moiety could interact with various receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are known kinase inhibitors.

    Indole Derivatives: Compounds such as indomethacin and serotonin, which have diverse biological activities.

Uniqueness

What sets 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide apart is the combination of the quinazoline and indole moieties, along with the specific functional groups, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

3-benzyl-2-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4S/c1-18(2)32-28(36)20-9-11-22-26(13-20)33-30(34(29(22)37)16-19-7-5-4-6-8-19)39-17-27(35)24-15-31-25-12-10-21(38-3)14-23(24)25/h4-15,18,31H,16-17H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBOHSRQZSZROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=C3C=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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